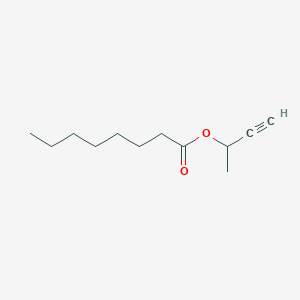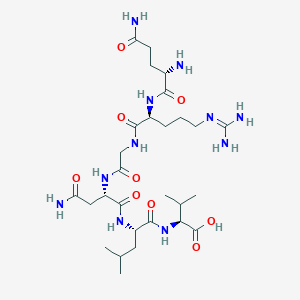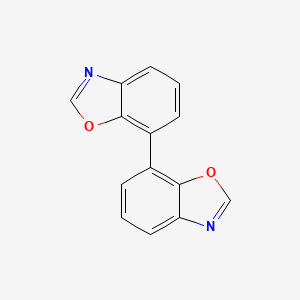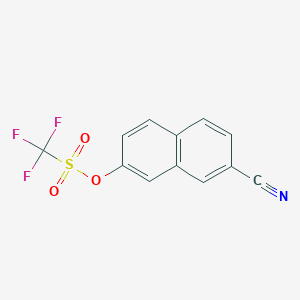![molecular formula C17H24N4O2 B14248516 5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 397245-74-8](/img/structure/B14248516.png)
5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C16H22N4O2 It is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy-pentoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-pentoxybenzaldehyde and pyrimidine-2,4-diamine.
Condensation Reaction: The aldehyde group of 2-methoxy-5-pentoxybenzaldehyde reacts with the amino groups of pyrimidine-2,4-diamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(2-Isopropyl-4-methoxyphenyl)methyl]pyrimidine-2,4-diamine: Similar structure but with an isopropyl group instead of a pentoxy group.
5-[(2-Methoxy-4-methylphenyl)methyl]pyrimidine-2,4-diamine: Similar structure but with a methyl group instead of a pentoxy group.
Uniqueness
5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentoxy group enhances its lipophilicity and potential interactions with biological membranes.
Eigenschaften
CAS-Nummer |
397245-74-8 |
|---|---|
Molekularformel |
C17H24N4O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
5-[(2-methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H24N4O2/c1-3-4-5-8-23-14-6-7-15(22-2)12(10-14)9-13-11-20-17(19)21-16(13)18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H4,18,19,20,21) |
InChI-Schlüssel |
QADNSFBOAKKJRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=C(C=C1)OC)CC2=CN=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)

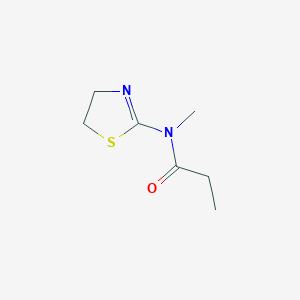
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
